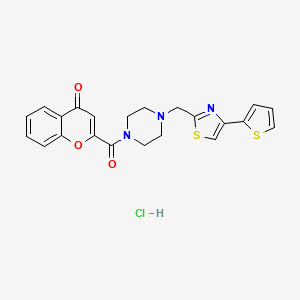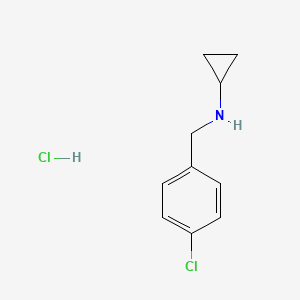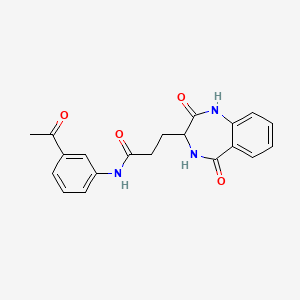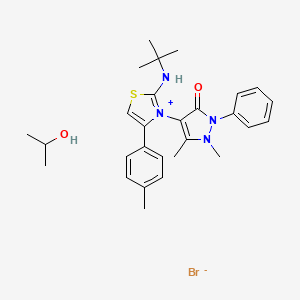
2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chromenone core with a piperazine moiety, linked through a thiazole ring substituted with a thiophene group. The hydrochloride form enhances its solubility in aqueous solutions, making it more suitable for biological and chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions, followed by cyclization.
Thiazole Ring Formation: The thiazole ring is formed by reacting thiophene-2-carboxylic acid with thioamide in the presence of a dehydrating agent like phosphorus oxychloride.
Piperazine Coupling: The piperazine moiety is introduced by reacting the thiazole intermediate with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Coupling and Hydrochloride Formation: The final step involves coupling the piperazine-thiazole intermediate with the chromenone core, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine and thiazole rings can undergo nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound has potential applications in drug discovery and development. Its structural features suggest it could interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. Its ability to interact with biological molecules makes it a promising candidate for the development of new drugs, particularly in the treatment of diseases where enzyme inhibition is a key therapeutic strategy.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced stability and functionality.
作用机制
The mechanism of action of 2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, where the compound binds to a different site on the enzyme or receptor, altering its activity.
相似化合物的比较
Similar Compounds
- **2-(4-(4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
- **2-(4-(4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one acetate
Uniqueness
Compared to similar compounds, the hydrochloride form of 2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one offers enhanced solubility and stability, making it more suitable for biological applications. Its unique combination of structural features also allows for a broader range of chemical reactions and interactions with biological targets, enhancing its utility in scientific research and industrial applications.
属性
IUPAC Name |
2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]chromen-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2.ClH/c26-17-12-19(28-18-5-2-1-4-15(17)18)22(27)25-9-7-24(8-10-25)13-21-23-16(14-30-21)20-6-3-11-29-20;/h1-6,11-12,14H,7-10,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHDTCAWHRQTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)C4=CC(=O)C5=CC=CC=C5O4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(adamantan-1-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2868621.png)

![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2868626.png)
![3-(3,4-dimethylphenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2868627.png)
![ethyl 5-(2-nitrobenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868628.png)
![(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2868629.png)
![4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2868630.png)
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetamide](/img/structure/B2868631.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2868634.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868637.png)



